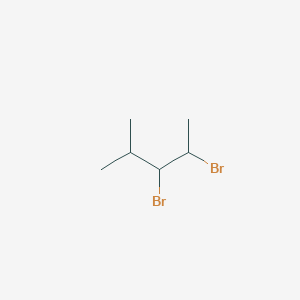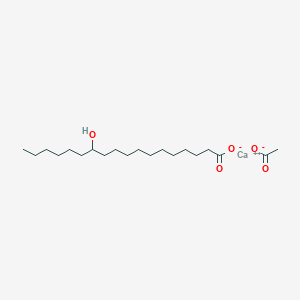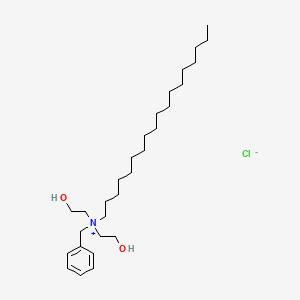
2,3-Dibromo-4-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4-methylpentane is an organic compound with the molecular formula C6H12Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a carbon chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-4-methylpentane can be synthesized through the bromination of alkenes. One common method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents. This reaction typically occurs under mild conditions and provides high yields of the desired dibromoalkane .
Industrial Production Methods: In industrial settings, the bromination of alkenes is often carried out using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure safety and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-4-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in hydrochloric acid (HCl).
Major Products:
Substitution: Alcohols or amines.
Elimination: Alkenes.
Reduction: Alkanes.
Applications De Recherche Scientifique
2,3-Dibromo-4-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of 2,3-dibromo-4-methylpentane involves its reactivity with nucleophiles and bases. The bromine atoms are electron-withdrawing groups, making the carbon atoms they are attached to electrophilic. This electrophilicity facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 1,2-Dibromo-4-methylpentane
- 2,3-Dibromo-3-methylpentane
- 1-Bromo-2-(bromomethyl)pentane
Comparison: 2,3-Dibromo-4-methylpentane is unique due to the position of the bromine atoms on the carbon chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1,2-dibromo-4-methylpentane has bromine atoms on adjacent carbons, which can lead to different elimination and substitution products compared to this compound .
Propriétés
Numéro CAS |
84189-17-3 |
|---|---|
Formule moléculaire |
C6H12Br2 |
Poids moléculaire |
243.97 g/mol |
Nom IUPAC |
2,3-dibromo-4-methylpentane |
InChI |
InChI=1S/C6H12Br2/c1-4(2)6(8)5(3)7/h4-6H,1-3H3 |
Clé InChI |
BLKGASDZOMDLNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)





![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)

![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
